molecular formula C23H20F3N3O3 B10986525 6,8-difluoro-1-(2-fluoroethyl)-N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

6,8-difluoro-1-(2-fluoroethyl)-N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B10986525
M. Wt: 443.4 g/mol
InChI Key: HQCWQFXSXSUJLY-UHFFFAOYSA-N
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Description

6,8-difluoro-1-(2-fluoroethyl)-N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple fluorine atoms, an indole moiety, and a quinoline backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-difluoro-1-(2-fluoroethyl)-N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, including the introduction of fluorine atoms, the formation of the quinoline ring, and the attachment of the indole moiety. Common reagents used in these reactions include fluorinating agents, indole derivatives, and quinoline precursors. The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

6,8-difluoro-1-(2-fluoroethyl)-N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Fluorine atoms can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of fluorine-substituted analogs.

Scientific Research Applications

6,8-difluoro-1-(2-fluoroethyl)-N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe for studying biological processes involving fluorinated compounds or indole derivatives.

    Industry: The compound’s unique properties make it suitable for use in materials science, such as the development of advanced polymers or coatings.

Mechanism of Action

The mechanism of action of 6,8-difluoro-1-(2-fluoroethyl)-N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms can enhance binding affinity and selectivity, while the indole moiety may interact with aromatic residues in the target protein. Pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    6,8-difluoro-3,4-dihydro-1H-2-naphthalenone: A related compound with a similar fluorinated structure but lacking the indole and quinoline moieties.

    7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide: Shares the quinoline backbone but does not contain the fluorine atoms or indole group.

Uniqueness

6,8-difluoro-1-(2-fluoroethyl)-N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to its combination of fluorine atoms, indole moiety, and quinoline backbone. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H20F3N3O3

Molecular Weight

443.4 g/mol

IUPAC Name

6,8-difluoro-1-(2-fluoroethyl)-N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-4-oxoquinoline-3-carboxamide

InChI

InChI=1S/C23H20F3N3O3/c1-32-22-17(25)10-15-20(19(22)26)29(9-7-24)12-16(21(15)30)23(31)27-8-6-13-11-28-18-5-3-2-4-14(13)18/h2-5,10-12,28H,6-9H2,1H3,(H,27,31)

InChI Key

HQCWQFXSXSUJLY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1F)N(C=C(C2=O)C(=O)NCCC3=CNC4=CC=CC=C43)CCF)F

Origin of Product

United States

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